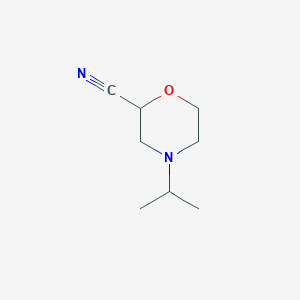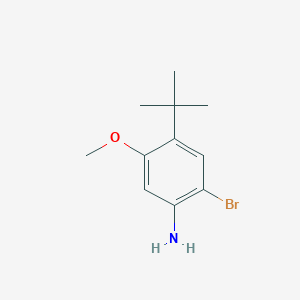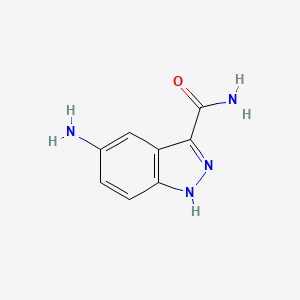
1,3-Dichloro-2-(2-chloroethyl) benzene
Overview
Description
1,3-Dichloro-2-(2-chloroethyl) benzene is a chemical compound with the molecular formula C8H7Cl3 . It has a molecular weight of 209.5 g/mol . The IUPAC name for this compound is 1,3-dichloro-2-(2-chloroethyl)benzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a 2-chloroethyl group attached to it . The InChI string representation of the molecule isInChI=1S/C8H7Cl3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 209.5 g/mol, and its exact mass and monoisotopic mass are both 207.961333 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 0 Ų . The heavy atom count is 11 . The compound is covalently bonded as a single unit .Scientific Research Applications
Synthesis and Chemical Reactions
A practical synthesis method for 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzene has been developed, showing the versatility of chlorobenzene derivatives in organic synthesis (Kitamura, Gondo, & Katagiri, 2013) Synthesis of 1,2-bis(trimethylsilyl)benzene derivatives.
Mass-analyzed threshold ionization (MATI) spectroscopy has been applied to study the ionic properties of halogenated benzenes, highlighting their potential in understanding the electronic structures of complex organic molecules (Krüger, Witte, Helfrich, & Grotemeyer, 2015) MATI spectroscopy of halogenated benzenes.
Environmental and Materials Science
The sonolytic degradation of hazardous organic compounds, including chlorinated benzenes, in aqueous solutions has been explored, indicating potential environmental remediation applications (Okuno, Yim, Mizukoshi, Nagata, & Maeda, 2000) Sonolytic degradation of hazardous organic compounds.
The structure of ionic liquid-benzene mixtures has been investigated, providing insights into the interactions between organic and ionic liquids, which could influence the design of new solvents and catalytic systems (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005) Structure of ionic liquid-benzene mixtures.
Catalysis and Chemical Transformations
- Catalytic oxidation studies of chlorinated benzenes over V2O5/TiO2 catalysts have provided insights into the degradation pathways of these compounds, relevant for pollution control and chemical synthesis (Lichtenberger & Amiridis, 2004) Catalytic oxidation of chlorinated benzenes.
properties
IUPAC Name |
1,3-dichloro-2-(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHBHKYFGRDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287539 | |
| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958027-87-7 | |
| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958027-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)


![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)



![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)



